molecular formula C19H15NO3 B15259355 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B15259355
M. Wt: 305.3 g/mol
InChI Key: ZHDFKWWRBGSMAA-GIJQJNRQSA-N
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Description

The compound 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one belongs to the aurone family, characterized by a benzofuran-3-one core substituted with a methylidene group at position 2 and a hydroxy group at position 6. The unique feature of this compound is the 1-ethyl-1H-indol-3-yl substituent on the methylidene moiety, which distinguishes it from other aurone derivatives.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

(2E)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C19H15NO3/c1-2-20-11-12(14-5-3-4-6-16(14)20)9-18-19(22)15-8-7-13(21)10-17(15)23-18/h3-11,21H,2H2,1H3/b18-9+

InChI Key

ZHDFKWWRBGSMAA-GIJQJNRQSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The ethyl-indole variant’s lipophilicity may favor blood-brain barrier penetration, but PAINS-related liabilities necessitate careful validation in target-based assays.
  • Structural Optimization : Substitution with polar groups (e.g., glucosyl in ) or halogens (e.g., bromine in ) offers avenues to balance solubility and target engagement.
  • Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence, emphasizing the need for experimental studies.

Biological Activity

2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is an organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of indole derivatives, which are well-known for their diverse pharmacological properties. The presence of both indole and benzofuran structures in its composition contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H15NO3C_{19}H_{15}NO_3 with a molecular weight of approximately 305.33 g/mol. Its structure includes functional groups such as hydroxyl and methylene, which enhance its reactivity and biological interactions. The compound's unique dual functionality may lead to enhanced biological activities compared to simpler analogs.

Property Value
Molecular FormulaC19H15NO3C_{19}H_{15}NO_3
Molecular Weight305.33 g/mol
CAS Number929339-39-9
Purity≥95%

Biological Activity

Research indicates that compounds similar to this compound possess various biological activities, including:

Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties by modulating inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Antimicrobial Activity
Research has indicated potential antimicrobial effects against various pathogens, suggesting its application in treating infections.

The mechanism of action for this compound involves interactions with specific biological targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain kinases involved in cancer progression or inflammatory responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study evaluated the cytotoxic effects of the compound on A431 epidermoid carcinoma cells, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Research : Another investigation demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : In a separate study, the compound showed promising results against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

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